2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone CAS number 884504-24-9
2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone CAS number 884504-24-9
The following technical guide is structured as a high-level monograph for pharmaceutical development professionals. It prioritizes the compound's role as a critical quality attribute (CQA) tool and structural building block in antifungal chemistry.
CAS Number: 884504-24-9
Classification: Fluorinated Aryl Ketone / Masked Aldehyde Intermediate Primary Application: Impurity Reference Standard (Voriconazole) & Antifungal Pharmacophore Scaffold
Executive Technical Summary
2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is a specialized fluorinated intermediate primarily utilized in the Quality Control (QC) and Structure-Activity Relationship (SAR) phases of triazole antifungal development.
While its regioisomer, the 2',4'-difluoro analog (CAS 884504-25-0), is the direct linear precursor to Voriconazole , the 2',3'-isomer discussed here serves a critical function as a Reference Standard for Regioisomeric Purity . In commercial synthesis, contamination of the starting material (1-bromo-2,4-difluorobenzene) with the 2,3-isomer propagates through the synthetic pathway, yielding 2,3-difluoro analogs of the final drug. Regulatory bodies (FDA, EMA) require strict quantification of this "Isomer Impurity"; thus, CAS 884504-24-9 is essential for validating HPLC methods to ensure API safety and efficacy.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Parameter | Specification |
| IUPAC Name | 1-(2,3-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |
| Molecular Formula | C₁₃H₁₄F₂O₃ |
| Molecular Weight | 256.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 62–66 °C (Typical) |
| Solubility | Soluble in DCM, Chloroform, DMSO; Sparingly soluble in MeOH |
| Key Functional Groups | [1][2][3][4][5][6][7][] • 2,3-Difluorophenyl: Electron-deficient aromatic ring.• Propiophenone: Ketone linker.[5]• 1,3-Dioxane: Acid-labile acetal (masked aldehyde). |
Strategic Synthesis & Process Chemistry
From the desk of the Senior Application Scientist:
The synthesis of the 2',3'-isomer requires a regiospecific approach. Unlike the 2',4'-isomer, which can often be accessed via Friedel-Crafts acylation (due to the directing effects of the 1,3-difluoro substitution), the 2',3'-substitution pattern is electronically unfavorable for direct acylation.
Therefore, a Grignard-mediated coupling is the preferred route to ensure high isomeric purity (>99.5%) suitable for use as an analytical standard.
Diagram 1: Regiospecific Synthesis Workflow
Caption: Figure 1. Convergent synthesis via Grignard coupling avoids regioisomeric scrambling common in electrophilic aromatic substitution.
Detailed Experimental Protocol
Objective: Synthesis of 10g of Reference Standard Grade material.
Reagents:
-
2-(2-Bromoethyl)-1,3-dioxane (1.2 eq)
-
Magnesium turnings (1.3 eq)
-
2,3-Difluorobenzoyl chloride (1.0 eq)
-
Copper(I) Iodide (CuI) (5 mol% - Catalyst)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Grignard Formation:
-
In a flame-dried 3-neck flask under N₂, activate Mg turnings with a crystal of iodine.
-
Add 2-(2-bromoethyl)-1,3-dioxane in THF dropwise. Maintain gentle reflux to generate [2-(1,3-dioxan-2-yl)ethyl]magnesium bromide.
-
Scientist's Note: The dioxane ring is stable to Grignard conditions, serving as a perfect mask for the aldehyde required later in drug synthesis.
-
-
Coupling Reaction:
-
Cool the Grignard solution to -78°C (Dry ice/acetone bath).
-
Add CuI (catalyst) to promote soft nucleophilic addition.
-
Slowly cannulate a solution of 2,3-difluorobenzoyl chloride in THF into the reaction mixture over 45 minutes.
-
Critical Control Point: Temperature must not exceed -60°C during addition to prevent over-addition (formation of the tertiary alcohol).
-
-
Work-up & Purification:
-
Quench with saturated NH₄Cl solution (keeps Cu in solution).
-
Extract with Ethyl Acetate (3x). Wash organics with brine.
-
Purification: Recrystallize from Hexane/IPA (9:1) to remove trace homocoupling byproducts.
-
Analytical Characterization & Impurity Profiling
For drug development, distinguishing the 2',3'-isomer (Impurity) from the 2',4'-isomer (Active Intermediate) is the primary use case.
Spectroscopic Differentiation
| Method | 2',3'-Difluoro Isomer (CAS 884504-24-9) | 2',4'-Difluoro Isomer (Voriconazole Interm.) |
| ¹⁹F NMR | Two signals with strong ortho-coupling (approx. 20-22 Hz). Signals are typically closer in chemical shift. | Two signals with meta-coupling (approx. 6-9 Hz). Signals are more distinct. |
| ¹H NMR (Aromatic) | Multiplet pattern characteristic of ABC system (3 adjacent protons). | Pattern characteristic of ABX system (1 proton isolated between fluorines). |
| HPLC Retention | Typically elutes later on C18 columns due to higher lipophilicity of the vicinal difluoro motif. | Elutes earlier . |
Diagram 2: Impurity Propagation Pathway
Caption: Figure 2. The 2',3'-isomer tracks through the synthesis, requiring the CAS 884504-24-9 standard for final API release testing.
Safety & Handling (HSE)
-
Hazard Class: Irritant (Skin/Eye).
-
GHS Signal: WARNING.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2-8°C under inert atmosphere (Argon). The dioxane acetal is sensitive to moisture and acid; improper storage will lead to hydrolysis, releasing the reactive aldehyde and changing the retention time.
References
-
PubChem. (n.d.). 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
European Pharmacopoeia (Ph.[] Eur.). (2024). Voriconazole Monograph: Impurity Profiling Standards. EDQM. (Contextual reference for impurity standards in azole synthesis).
Sources
- 1. 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone | C13H14F2O3 | CID 24727859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 3. Voriconazole Impurity - Analytica Chemie [analyticachemie.in]
- 4. CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. series.publisso.de [series.publisso.de]
- 7. rsc.org [rsc.org]
Figure 1: Numbering scheme for ¹³C NMR assignment.
